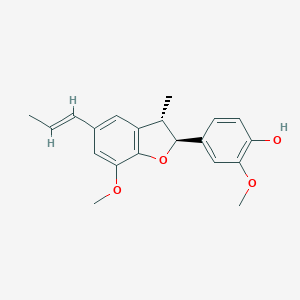

Licarin A

Beschreibung

2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol has been reported in Saururus chinensis, Viburnum cylindricum, and other organisms with data available.

structure in first source

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDOFWOJEDZPCF-FNINDUDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Scientific Journey of Licarin A: A Technical Guide

An in-depth exploration of the discovery, history, chemical properties, and biological activities of the dihydrobenzofuran neolignan, Licarin A.

Introduction: The Emergence of a Promising Natural Product

This compound, a member of the dihydrobenzofuran neolignan class of natural products, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1] First identified in the 1970s, this compound has been isolated from a variety of plant species and has since been the subject of extensive research into its therapeutic potential.[1] This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and professionals in drug development.

This compound is characterized by a dihydrobenzofuran ring system and exists as stereoisomers, with (+)-Licarin A and (-)-Licarin A exhibiting distinct biological effects.[2] Its chemical structure, featuring a phenolic hydroxyl group, is crucial for its reactivity and interactions with biological targets.[2]

Discovery and Natural Sources

The initial discovery of this compound stemmed from phytochemical investigations of various plant species. It was first isolated from the bark of Myristica fragrans in 1973.[1] Since then, it has been identified in several other plants, highlighting its distribution in the plant kingdom.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Nectandra oppositifolia | Lauraceae | Leaves | [2] |

| Myristica fragrans (Nutmeg) | Myristicaceae | Arils (mace), Seeds (nutmeg), Bark | [1][2][3][4] |

| Aristolochia taliscana | Aristolochiaceae | Not specified | [2][5] |

| Machilus thunbergii | Lauraceae | Bark | [2][5][6] |

| Nectandra glabrescens | Lauraceae | Green fruits | [1] |

| Licaria aritu | Lauraceae | Trunk wood | [6] |

| Nectandra rigida | Lauraceae | Not specified | [6] |

Isolation and Structural Elucidation

The isolation and purification of this compound from its natural sources typically involve chromatographic techniques. The general workflow for its extraction and characterization is outlined below.

Experimental Protocol: Isolation and Purification

A common method for isolating this compound from plant material involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., leaves, bark) is subjected to extraction with a non-polar solvent such as n-hexane or ethanol.[2]

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to yield bioactive fractions.[2]

-

Chromatography: The fractions containing this compound are further purified using chromatographic techniques.[2]

-

Column Chromatography (CC): This is a widely used primary purification step, often employing silica gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.[2]

-

Medium Pressure Liquid Chromatography (MPLC): This technique can be used for further purification.[2]

-

High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC is often employed as a final purification step to obtain highly pure this compound.[2]

-

Structural Characterization

The definitive structure of this compound was elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition. Electron ionization-mass spectrometry (EI-MS) of this compound shows a molecular ion peak [M+] at m/z 326, corresponding to its molecular formula of C20H22O4.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the connectivity of atoms and the stereochemistry of the molecule.[7]

Chemical Synthesis

Due to limitations in yield from natural sources, chemical synthesis has become a crucial alternative for producing this compound.[1] The primary synthetic route involves the oxidative coupling of isoeugenol, mimicking its proposed biosynthesis in nature.[1][2]

Synthetic Methodologies

-

Oxidative Coupling: This is the cornerstone of this compound synthesis. It involves the use of oxidizing agents to generate radical intermediates from isoeugenol, which then couple to form the dihydrobenzofuran core.[2] Various catalysts have been employed to improve the selectivity and efficiency of this reaction, including:

-

Etherification: This method can be used to synthesize derivatives of this compound by modifying the hydroxyl group.[2]

Experimental Workflow: Synthesis of this compound from Isoeugenol

Caption: General workflow for the synthesis of this compound from isoeugenol.

Biological Activities and Mechanism of Action

This compound has demonstrated a wide array of biological activities, positioning it as a molecule of significant interest for therapeutic applications.[2]

Table 2: Summary of Biological Activities and Quantitative Data for this compound

| Biological Activity | Model System | Key Findings | IC50 / EC50 / LC50 | Reference(s) |

| Anti-allergic | DNP-HSA-stimulated RBL-2H3 cells | Reduces TNF-α production | 12.6 µM (for TNF-α reduction) | [5] |

| Cancer Chemopreventive | DU-145 prostate cancer cells | Superior phosphoNF-κBp65 phosphorylation activity compared to control | IC50 = 100.06 µM (cytotoxicity) | [3] |

| Anticancer | MCF-7 breast cancer cells | Moderate cytotoxicity | IC50 = 59.95 ± 1.87 µg/mL | [7] |

| Antiparasitic (Trypanocidal) | Trypanosoma cruzi trypomastigotes | Induces parasite lysis | IC50 = 100.8 µM | [8] |

| Antiparasitic (Leishmanicidal) | Leishmania major promastigotes | Inhibits promastigote growth | IC50 = 9.59 ± 0.94 µg/mL | [10] |

| Leishmania major amastigotes | More active against intracellular amastigotes | EC50 = 4.71 ± 0.29 µg/mL | [10] | |

| Antiparasitic (Schistosomicidal) | Schistosoma mansoni adult worms | Significant schistosomicidal activity (racemic mixture) | LC50 = 53.57 µM | [10] |

| Antimycobacterial | Multidrug-resistant M. tuberculosis | Potentially active anti-tuberculosis agent | Not specified | [10] |

| Neuroprotective | Primary cultured neuronal cells | Protects against glutamate-induced oxidative stress | Not specified | [10] |

| Anti-inflammatory | Not specified | Reduces TNF-α and PGD2 secretion | Not specified | [5] |

| Antioxidant | DPPH radical scavenging assay | Potent antioxidant activity | Not specified | [3] |

Signaling Pathways

Research into the molecular mechanisms of this compound has revealed its influence on key cellular signaling pathways.

This compound exerts its anti-inflammatory and anti-allergic effects by modulating signaling pathways involved in the production of pro-inflammatory mediators.[5] It has been shown to reduce the secretion of TNF-α and prostaglandin D2 (PGD2) by inhibiting the PKCα/βII and p38 MAPK pathways.[5]

Caption: Proposed mechanism of this compound's anti-inflammatory action.

In the context of cancer chemoprevention, this compound has been shown to modulate the NF-κB signaling pathway.[3] It demonstrates superior activity in promoting the phosphorylation of NF-κBp65 in certain cancer cell lines.[3] The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its modulation by this compound suggests a potential mechanism for its anticancer effects.

Caption: this compound's modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

Since its discovery, this compound has emerged as a natural product with significant therapeutic potential across a spectrum of diseases, including inflammatory disorders, cancer, and infectious diseases. Its journey from isolation from various plant sources to its chemical synthesis and detailed biological evaluation highlights the importance of natural product research in drug discovery.

Future research should focus on several key areas:

-

Elucidation of Detailed Mechanisms of Action: While some signaling pathways have been identified, a more comprehensive understanding of the molecular targets of this compound is needed.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound derivatives could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.[11]

-

Preclinical and Clinical Development: Further in vivo studies are required to assess the efficacy, safety, and pharmacokinetic profile of this compound in animal models, which will be crucial for its potential translation into clinical applications.

The continued exploration of this compound and its derivatives holds great promise for the development of novel therapeutic agents to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 51020-86-1 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chemical Structures of Lignans and Neolignans Isolated from Lauraceae [mdpi.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. This compound | CAS#:23518-30-1 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. (-)-licarin A | CAS:23518-30-1 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Licarin A Stereoisomers and Their Properties

This technical guide provides a comprehensive overview of this compound, a naturally occurring neolignan, with a specific focus on its stereoisomers. This compound is found in plants such as Myristica fragrans (nutmeg) and has garnered significant interest for its diverse biological activities, including anti-inflammatory, neuroprotective, antiparasitic, and potential cancer chemopreventive properties.[1][2][3] This document details its chemical nature, biological functions, associated signaling pathways, and the methodologies used for its evaluation.

Introduction to this compound and Stereoisomerism

This compound (C₂₀H₂₂O₄) is a dihydrobenzofuran neolignan.[2][4] Its structure contains two chiral centers, leading to the existence of different stereoisomers. Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms.[5] The most commonly studied forms are the dextrorotatory enantiomer, (+)-Licarin A, and the racemic mixture, (±)-Licarin A, which contains equal amounts of the (+) and (-) enantiomers.[1][2][6]

Enantiomers, being non-superimposable mirror images, typically share identical physical properties like melting point and solubility but differ in their interaction with plane-polarized light and other chiral molecules.[7] This difference is crucial in pharmacology, as the biological activity of enantiomers can vary significantly due to the chiral environment of biological receptors and enzymes.[8] Diastereomers, which are stereoisomers that are not mirror images, have distinct physical and chemical properties.[5][9]

Biological Activities and Properties

This compound stereoisomers exhibit a range of biological effects. The specific activity can often be attributed to a particular stereoisomer, highlighting the importance of stereochemistry in drug development.

Anti-inflammatory and Anti-allergic Activity

(+)-Licarin A has demonstrated significant anti-allergic and anti-inflammatory effects.[1][10] It dose-dependently reduces the production of tumor necrosis factor-alpha (TNF-α) and prostaglandin D2 (PGD2) in stimulated mast cells.[1][11] This activity is mediated through the inhibition of key signaling pathways, including Protein Kinase C (PKC)α/βII and p38 Mitogen-Activated Protein Kinase (MAPK).[1][10]

Cancer Chemopreventive Potential

This compound has been identified as a potential cancer chemopreventive agent.[3][12] Studies on DU-145 prostate cancer cells show that this compound can modulate the NF-κB pathway, a critical regulator of inflammation and cell survival.[12][13] It has shown superior activity in promoting the phosphorylation of phosphoNF-κBp65 compared to other natural compounds like isoliquiritigenin.[3][13] Furthermore, it exhibits low toxicity in preclinical models such as zebrafish, suggesting a favorable safety profile.[3][12]

Antiparasitic and Antimycobacterial Activity

(±)-Licarin A and its derivatives have been evaluated for their activity against parasites like Trypanosoma cruzi (the agent of Chagas disease) and Schistosoma mansoni.[2] It has also shown promise against Leishmania major.[2][14] Additionally, this compound possesses antimycobacterial properties, with demonstrated activity against Mycobacterium tuberculosis strains.[6]

Neuroprotective Effects

This compound has shown neuron-protective effects against glutamate-induced toxicity, which is attributed to its antioxidative properties.[2][6] This suggests its potential as a lead compound for developing treatments for neurodegenerative conditions.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound stereoisomers from various experimental studies.

Table 1: Anti-inflammatory and Anti-allergic Activity of (+)-Licarin A

| Compound | Effect | IC₅₀ | Cell Line | Stimulation | Reference(s) |

|---|---|---|---|---|---|

| (+)-Licarin A | Reduction of TNF-α production | 12.6 µM | RBL-2H3 (rat mast cells) | DNP-HSA | [1][10][11] |

| (+)-Licarin A | Reduction of PGD2 secretion | Effective at 5-20 µM | RBL-2H3 (rat mast cells) | DNP-HSA |[1][10] |

Table 2: In Silico Binding Affinities of this compound Stereoisomers

| Compound / Stereoisomer | Target Protein | Binding Affinity (kᵢ) | Reference(s) |

|---|---|---|---|

| This compound (1) | NF-κBp65 | 10.66 µM | [13] |

| E-stereoisomer (3) | NF-κBp65 | 17.9 µM | [12] |

| Z-stereoisomer (4) | NF-κBp65 | 15.54 µM | [12] |

| E-stereoisomer (5) | NF-κBp65 | 3.58 µM | [12][13] |

| Z-stereoisomer (6) | NF-κBp65 | 7.12 µM |[12][13] |

Table 3: Cytotoxicity of this compound

| Compound | Cell Line | IC₅₀ | Reference(s) |

|---|

| this compound (1) | DU-145 (prostate cancer) | 100.06 µM |[12] |

Signaling Pathway Modulation

This compound exerts its biological effects by modulating specific intracellular signaling cascades. Its anti-inflammatory action, in particular, has been linked to the downregulation of pro-inflammatory pathways.

As illustrated, (+)-Licarin A inhibits the phosphorylation of PKCα/βII and p38 MAPK.[10] This action disrupts the downstream activation of the NF-κB transcription factor, which is a pivotal regulator of genes encoding inflammatory proteins like COX-2, TNF-α, and various interleukins.[6] By suppressing this pathway, this compound effectively reduces the inflammatory response.

Experimental Protocols

This section provides an overview of key methodologies used in the research of this compound.

Synthesis of (±)-Licarin A

The synthesis of racemic (±)-Licarin A is commonly achieved through the biomimetic oxidative coupling of isoeugenol.[2][15]

-

Catalyst Preparation : Various catalysts can be used, including horseradish peroxidase (HRP), silver oxide (Ag₂O), or copper-iron nanoparticles (CuFe₂O₄).[2][15]

-

Reaction : Isoeugenol is dissolved in an appropriate solvent (e.g., a toluene/acetone mixture).

-

Coupling : The catalyst is added to the solution, and the mixture is stirred, often at room temperature or under reflux, for a specified period (e.g., 48 hours).[15] The reaction proceeds via the formation of phenoxy radicals.

-

Purification : The resulting product mixture is purified using column chromatography to isolate (±)-Licarin A.

-

Characterization : The structure and purity are confirmed using techniques like Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).[2]

Cell Viability and Cytotoxicity Assay (Crystal Violet Method)

This protocol is used to assess the effect of this compound on cell proliferation and viability.[12]

-

Cell Seeding : DU-145 human prostate cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment : Cells are treated with various concentrations of this compound (e.g., 0-150 µM) and a vehicle control. A positive control like paclitaxel may also be used.

-

Incubation : The plates are incubated for a defined period (e.g., 72 hours).

-

Fixation : The medium is removed, and cells are fixed with a solution like 10% formalin for 15 minutes.

-

Staining : Cells are stained with a 0.5% crystal violet solution for 10-15 minutes.

-

Washing and Solubilization : The plates are washed with water to remove excess stain. The bound stain is then solubilized with a solvent (e.g., methanol or a Sorenson's buffer mixture).

-

Measurement : The absorbance is read on a plate reader at a specific wavelength (e.g., 570 nm) to quantify cell viability. The IC₅₀ value is calculated from the dose-response curve.

TNF-α Production Assay

This assay quantifies the anti-inflammatory effect of this compound by measuring its ability to inhibit TNF-α secretion.[1][11]

-

Cell Culture : RBL-2H3 rat mast cells are cultured in an appropriate medium.

-

Sensitization : Cells are sensitized overnight with an anti-DNP IgE antibody.

-

Pre-treatment : Cells are washed and then pre-treated with various concentrations of (+)-Licarin A for 1-2 hours.

-

Stimulation : Cells are stimulated with an antigen (DNP-HSA) to induce degranulation and cytokine release.

-

Supernatant Collection : After a set incubation period (e.g., 6 hours), the cell culture supernatant is collected.

-

Quantification : The concentration of TNF-α in the supernatant is measured using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

-

Data Analysis : The inhibition of TNF-α production is calculated relative to the stimulated control, and the IC₅₀ value is determined.

Conclusion

This compound and its stereoisomers represent a promising class of natural products with significant therapeutic potential. The available data underscore the importance of stereochemistry, as different isomers can exhibit varied binding affinities and biological activities.[12][16] The anti-inflammatory and cancer chemopreventive properties, mediated through pathways like NF-κB and p38 MAPK, are particularly noteworthy. Future research should focus on the stereoselective synthesis and isolation of individual enantiomers to fully elucidate their distinct pharmacological profiles and to advance the development of this compound-based therapeutics. A deeper understanding of the structure-activity relationship among its stereoisomers is critical for optimizing efficacy and safety in drug design.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C20H22O4 | CID 5281836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enantiomers vs. Diastereomers | ChemTalk [chemistrytalk.org]

- 6. This compound | 51020-86-1 | Benchchem [benchchem.com]

- 7. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry [saskoer.ca]

- 8. Properties of Enantiomers and Distreiomers | Isomerism [pw.live]

- 9. rroij.com [rroij.com]

- 10. This compound | CAS#:51020-86-1 | Chemsrc [chemsrc.com]

- 11. This compound|CAS 51020-86-1|DC Chemicals [dcchemicals.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Licarin A: A Technical Guide for Researchers

An in-depth examination of the bioactive neolignan Licarin A, detailing its multifaceted pharmacological activities, mechanisms of action, and relevant experimental data for drug discovery and development professionals.

Introduction

This compound is a naturally occurring neolignan found in various plant species, including Myristica fragrans (nutmeg), Aristolochia taliscana, and Nectandra oppositifolia.[1] Traditionally used in folk medicine for nervous and digestive disorders, modern scientific investigation has revealed a broad spectrum of pharmacological activities, positioning this compound as a compound of significant interest for therapeutic development.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory, cancer chemopreventive, neuroprotective, and antimicrobial properties. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising bioactive molecule.

Pharmacological Activities

This compound exhibits a range of biological effects, with substantial evidence supporting its potential in several therapeutic areas.

Anti-inflammatory and Anti-allergic Effects

This compound has demonstrated potent anti-inflammatory and anti-allergic properties. It significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] In dinitrophenyl-human serum albumin (DNP-HSA)-stimulated rat basophilic leukemia (RBL-2H3) cells, this compound dose-dependently inhibits TNF-α production with a half-maximal inhibitory concentration (IC50) of 12.6 µM.[2] Furthermore, it has been shown to decrease the secretion of prostaglandin D2 (PGD2) and the expression of cyclooxygenase-2 (COX-2), key mediators in the inflammatory cascade.[2]

Cancer Chemopreventive Potential

Recent studies have highlighted the potential of this compound as a cancer chemopreventive agent.[5] It has been shown to afford superior phosphorylation activity of phospho-NF-κBp65 in DU-145 prostate cancer cells compared to the natural product chemopreventive control, isoliquiritigenin.[5] In the same study, this compound demonstrated a longer-lasting reduction in cellular stress in Hepa1c1c7 mouse hepatoma cells.[5] The cytotoxic effects of this compound have also been observed in non-small cell lung cancer (NSCLC) cell lines, where it induces autophagy-dependent apoptosis.[6]

Neuroprotective Properties

This compound has been investigated for its neuroprotective potential. Lignans, as a class of compounds, are known to cross the blood-brain barrier and exert neuroprotective effects through their antioxidant and anti-inflammatory actions.[7] While direct and extensive studies on this compound's neuroprotective mechanisms are still emerging, related compounds and the broader class of lignans suggest potential therapeutic applications in neurodegenerative diseases.

Antimicrobial and Antiparasitic Activities

This compound has shown notable activity against a range of pathogens. It has demonstrated efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease, and Leishmania major.[8] Additionally, this compound and its derivatives have been found to possess significant inhibitory activity against the planktonic growth of rapid-growing mycobacteria, with some derivatives showing lower minimum inhibitory concentrations (MICs) than reference drugs.[9]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's biological activities.

| Activity | Parameter | Value | Cell Line/Model | Stimulus |

| Anti-inflammatory | IC50 (TNF-α production) | 12.6 ± 0.3 µM | RBL-2H3 | DNP-HSA |

| Anticancer | IC50 | 100.06 µM | DU-145 (Prostate Cancer) | - |

| Anticancer | IC50 | 22.19 ± 1.37 µM | A549 (NSCLC) | - |

| Anticancer | IC50 | 20.03 ± 3.12 µM | NCI-H23 (NSCLC) | - |

| Antiparasitic | EC50 (anti-promastigote) | 4.68 µM | Leishmania amazonensis | - |

| Antiparasitic | EC50 (anti-amastigote) | 0.42 µM | Leishmania amazonensis | - |

Mechanisms of Action & Signaling Pathways

This compound exerts its pharmacological effects through the modulation of several key signaling pathways.

Inhibition of Pro-inflammatory Pathways

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] It has been shown to modulate the phosphorylation of NF-κBp65.[5] Additionally, this compound reduces the secretion of TNF-α and PGD2 by inhibiting the protein kinase C α/βII (PKCα/βII) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[2]

Caption: this compound's anti-inflammatory signaling pathway.

Induction of Autophagy-Dependent Apoptosis in Cancer Cells

In non-small cell lung cancer cells, this compound induces cell death by activating autophagy and apoptosis. This is evidenced by an increase in Beclin 1 and LC3II levels, degradation of p62, and activation of caspases.

Caption: this compound-induced autophagy-dependent apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Determination of TNF-α Production in RBL-2H3 Cells

Objective: To quantify the inhibitory effect of this compound on TNF-α production in mast cells.

Methodology:

-

Cell Culture: RBL-2H3 cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 24-well plates at a density of 5 x 10^5 cells/well and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-incubation, cells are stimulated with 100 ng/mL DNP-HSA.

-

Incubation: Cells are incubated for 6 hours at 37°C.

-

Supernatant Collection: The culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA: The concentration of TNF-α in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Caption: Workflow for TNF-α production assay.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, NCI-H23) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: The plate is incubated for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

NF-κB Phosphorylation Assay

Objective: To determine the effect of this compound on the phosphorylation of NF-κBp65.

Methodology:

-

Cell Culture and Treatment: DU-145 cells are seeded in a 96-well plate and treated with this compound for a specified time.

-

In-Cell ELISA: The levels of phosphorylated NF-κBp65 (p-p65) and total NF-κBp65 are measured using a commercial in-cell ELISA kit (e.g., Abcam, ab207482) following the manufacturer's protocol.[5] This involves fixing the cells, incubating with primary antibodies against p-p65 and total p65, followed by incubation with secondary antibodies conjugated to horseradish peroxidase (HRP).

-

Signal Detection: A chemiluminescent substrate is added, and the luminescence is measured using a plate reader.

-

Data Analysis: The ratio of p-p65 to total p65 is calculated to determine the effect of this compound on NF-κB phosphorylation.

Pharmacokinetics and Metabolism

The development of this compound as a therapeutic agent requires a thorough understanding of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Metabolism

In vitro studies using rat and human liver microsomes have begun to elucidate the metabolic pathways of this compound. These studies have identified an epoxidated product, suggesting that cytochrome P450 (CYP) enzymes are involved in its metabolism.[10] However, comprehensive in vivo pharmacokinetic data, including oral bioavailability, Cmax, Tmax, and excretion pathways, are not yet fully characterized in the public domain and represent a critical area for future research.

Conclusion

This compound is a promising natural product with a diverse pharmacological profile. Its potent anti-inflammatory, anti-cancer, and antimicrobial activities, mediated through the modulation of key signaling pathways such as NF-κB, PKCα/βII, and p38 MAPK, make it a compelling candidate for further drug development. This technical guide summarizes the current knowledge on this compound, providing a foundation for researchers to explore its therapeutic potential. Further in-depth studies, particularly on its in vivo pharmacokinetics and safety profile, are warranted to advance this compound towards clinical applications.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. mdpi.com [mdpi.com]

- 3. Investigating the anti-inflammatory effects of icariin: A combined meta-analysis and machine learning study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a Novel Drug for Inflammatory Eye Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review [mdpi.com]

- 6. This compound induces cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exploring how structural changes to new this compound derivatives effects their bioactive properties against rapid growing mycobacteria and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Licarin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Licarin A, a neolignan found in various plants, including Myristica fragrans (nutmeg).[1][2] The document consolidates available data on its solubility in common organic solvents, outlines standardized protocols for its quantitative analysis, and discusses the critical parameters for assessing its stability. Furthermore, it visualizes key experimental workflows and associated signaling pathways to support further research and development.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation potential. This compound is a lipophilic molecule, which dictates its solubility characteristics.

1.1 Qualitative Solubility Data

This compound exhibits good solubility in a range of common organic solvents. While precise quantitative data at various temperatures is not extensively published, its general solubility is well-documented.[1][3]

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][3] |

| Chloroform | Soluble[3] |

| Dichloromethane | Soluble[3] |

| Ethyl Acetate | Soluble[3] |

| Acetone | Soluble[3] |

1.2 Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative solubility data, the shake-flask method is the gold standard and is recommended for its reliability with compounds of low solubility.[4]

Objective: To determine the equilibrium solubility of this compound in a specific solvent system.

Materials:

-

This compound (solid powder, >98% purity)[1]

-

Selected solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, propylene glycol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound quantification.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent. The excess solid is crucial to ensure a saturated solution is achieved at equilibrium.[4]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates.

-

Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of dissolved this compound using a pre-validated, stability-indicating HPLC method.[5]

-

Data Analysis: The resulting concentration represents the thermodynamic (equilibrium) solubility of this compound in that solvent at the specified temperature.

1.3 Workflow for Solubility Determination

Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.

Stability Profile of this compound

Assessing the chemical stability of this compound is crucial for defining its shelf-life and appropriate storage conditions. Stability studies evaluate the influence of environmental factors such as temperature, humidity, and light.[6][7]

2.1 Stability Considerations

-

pH: The stability of natural products can be pH-dependent. For aqueous formulations, this compound should be evaluated across a range of pH values (e.g., acidic, neutral, and basic) to identify conditions that may promote hydrolysis or other degradation pathways.[8][9]

-

Temperature: Elevated temperatures can accelerate degradation kinetics.[10] Stability testing often includes accelerated conditions (e.g., 40°C) to predict long-term stability at recommended storage temperatures (e.g., 5°C or 25°C).[7]

-

Light (Photostability): Many phenolic compounds are susceptible to photodegradation. Photostability studies, as outlined in ICH guideline Q1B, are essential to determine if this compound requires protection from light.[11][12]

-

Oxidation: The phenolic hydroxyl groups in the this compound structure may be susceptible to oxidation. The presence of oxygen can lead to the formation of degradation products.[13]

2.2 Experimental Protocol: Forced Degradation and Formal Stability Study

This protocol aligns with the principles of ICH guidelines for stability testing.[7][12]

Objective: To identify potential degradation products, elucidate degradation pathways, and determine the shelf-life of this compound under defined storage conditions.

Part A: Forced Degradation (Stress Testing)

-

Purpose: To intentionally degrade the sample to produce likely degradation products and validate the analytical method's ability to separate them from the parent peak (i.e., establish it as "stability-indicating").

-

Conditions:

-

Acid/Base Hydrolysis: Treat a solution of this compound with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at elevated temperatures (e.g., 60°C).

-

Oxidation: Treat a solution with hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Stress: Expose solid and solution samples to high heat (e.g., 80°C).

-

Photostability: Expose solid and solution samples to a controlled light source providing UV and visible light as per ICH Q1B guidelines.

-

-

Analysis: Analyze stressed samples at various time points by HPLC-UV and LC-MS to identify and characterize degradation products.

Part B: Formal Stability Study

-

Preparation: Prepare batches of the this compound drug substance or product in its proposed container-closure system.

-

Storage Conditions: Place the batches into stability chambers set to the conditions outlined by ICH guidelines.[7] Common conditions include:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated).[14]

-

Analytical Tests: At each time point, perform a suite of tests which should include:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: Quantification of this compound content.

-

Degradation Products: Quantification of known and unknown impurities.

-

Other relevant tests: Depending on the formulation (e.g., pH, water content).[14]

-

-

Data Evaluation: Analyze the data to determine the rate of change for each parameter. This information is used to establish a re-test period for the drug substance or a shelf-life for the drug product.

2.3 Workflow for a Formal Stability Study

Caption: A generalized workflow for conducting a formal drug stability study.

Relevant Signaling Pathways

This compound has been identified as a modulator of several key signaling pathways implicated in inflammation and cancer, highlighting its therapeutic potential.

3.1 NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[15] This pathway is a central regulator of inflammation. By inhibiting the phosphorylation of NF-κBp65, this compound can reduce the expression of pro-inflammatory genes.[15][16]

Caption: this compound inhibits the NF-κB pathway by reducing p65 phosphorylation.

3.2 PPARγ Signaling Pathway

While research has focused more on the related compound Licarin B, neolignans from Myristica fragrans are known to interact with the PPARγ (Peroxisome proliferator-activated receptor gamma) pathway.[17] PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of this pathway can improve insulin sensitivity.

Caption: Neolignans like this compound may activate the PPARγ pathway.

References

- 1. This compound | 51020-86-1 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound CAS#: 23518-30-1 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. botanyjournals.com [botanyjournals.com]

- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Thermal degradation kinetics of bixin in an aqueous model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. fda.gov.ph [fda.gov.ph]

- 15. mdpi.com [mdpi.com]

- 16. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Licarin B from Myristica fragrans improves insulin sensitivity via PPARγ and activation of GLUT4 in the IRS-1/PI3K/AKT pathway in 3T3-L1 adipocytes - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Quantification of Licarin A using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licarin A, a neolignan found predominantly in plants of the Myristica genus, such as nutmeg (Myristica fragrans), has garnered significant interest in the scientific community.[1][2][3] It exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects.[3] The anti-inflammatory actions of this compound are partly attributed to its ability to modulate the NF-κB signaling pathway.[3] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and pharmacological research. This application note provides a detailed, validated HPLC method for the quantification of this compound.

Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is thought to interfere with this cascade, thereby preventing NF-κB activation and reducing inflammation.

Caption: this compound inhibition of the NF-κB signaling pathway.

Experimental Protocols

Sample Preparation

a) From Rat Plasma (Solid-Phase Extraction - SPE) [4]

-

Condition a C18 SPE cartridge by sequentially washing with 5 mL of methanol and 5 mL of water.

-

To 500 µL of rat plasma, add an internal standard (if available) and vortex.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water, followed by 5 mL of 30% aqueous methanol.

-

Elute this compound with 10 mL of methanol.

-

Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.

b) From Myristica fragrans (Mace) Powder (Solvent Extraction) [3]

-

Weigh 1 g of dried, powdered Myristica fragrans arils (mace) into a centrifuge tube.

-

Add 10 mL of methanol and vortex for 1 minute.

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

Inject 10 µL of the filtered extract into the HPLC system.

HPLC Method for Quantification

A reversed-phase HPLC method was developed and validated for the quantification of this compound.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 60% B2-15 min: 60-80% B15-18 min: 80% B18-20 min: 80-60% B20-25 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL (for plant extract), 20 µL (for plasma sample) |

| Column Temperature | 25°C |

| Detection Wavelength | 270 nm[4] |

| Run Time | 25 minutes |

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Validation Summary:

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98.5% - 101.2% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Experimental Workflow

The overall workflow for the quantification of this compound from sample collection to data analysis is depicted below.

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a robust and reliable HPLC method for the quantification of this compound in both biological and botanical matrices. The detailed experimental protocols and method validation data demonstrate the suitability of this method for a wide range of research and development applications. The provided diagrams offer a clear visualization of the relevant signaling pathway and the experimental workflow, aiding in the understanding and implementation of this analytical procedure.

References

- 1. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myristica fragrans Extract Inhibits Platelet Desialylation and Activation to Ameliorate Sepsis-Associated Thrombocytopenia in a Murine CLP-Induced Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

Application Notes and Protocols for Licarin A Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licarin A, a neolignan found in various plants including nutmeg, has garnered significant interest for its diverse pharmacological activities. Preclinical studies in rat models have demonstrated its potential as an anti-inflammatory, analgesic, and neuroprotective agent. These application notes provide a comprehensive overview of the protocols for administering this compound to rats for research purposes, including detailed methodologies for various administration routes, pharmacokinetic data, and insights into its mechanism of action.

Data Presentation

Table 1: In Vivo Administration of this compound in Rats

| Route of Administration | Dosage Range | Vehicle | Application | Reference |

| Intraperitoneal (i.p.) | 0.01 - 10 mg/kg | Not specified | Neuropathic pain | [1][2] |

| Intrathecal (i.t.) | 0.01 - 10 µ g/rat | Not specified | Neuropathic pain | [1][2] |

| Intravitreal | 6.0 µM | Not specified | Uveitis | [3] |

| Intravenous (i.v.) | 92 mg/kg | Not specified | Pharmacokinetic analysis | N/A |

Table 2: Acute Toxicity Profile of this compound in Rats

| Parameter | Observation | Duration | Reference |

| Liver Toxicity | Potential for liver toxicity based on enzymatic changes. | Not specified | N/A |

| Tissue Damage | No microscopic tissue damage observed. | 14 days | N/A |

Experimental Protocols

Protocol 1: Oral Gavage Administration

Objective: To administer this compound orally to rats for studies on its systemic effects, pharmacokinetics, and efficacy in various disease models.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in sterile water, corn oil)

-

Homogenizer or sonicator

-

Oral gavage needles (flexible or stainless steel, appropriate size for rats)

-

Syringes

-

Balance

-

Male/Female Wistar or Sprague-Dawley rats (weight appropriate for the study)

Procedure:

-

Preparation of this compound Suspension:

-

Due to the poor water solubility of this compound, a suspension is typically prepared.

-

Weigh the required amount of this compound based on the desired dose and the number of animals.

-

Prepare the vehicle solution (e.g., 0.5% CMC).

-

Gradually add the this compound powder to the vehicle while continuously mixing using a homogenizer or sonicator until a uniform suspension is achieved. The stability of the suspension should be assessed to ensure consistent dosing.

-

-

Animal Handling and Dosing:

-

Acclimatize the rats to the experimental conditions for at least one week.

-

Weigh each rat immediately before dosing to calculate the precise volume of the suspension to be administered. A common dose volume is 10 ml/kg body weight.[4]

-

Gently restrain the rat.

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

-

Carefully insert the gavage needle into the esophagus and advance it into the stomach.

-

Administer the this compound suspension slowly and steadily.

-

Withdraw the gavage needle gently.

-

Monitor the animal for any signs of distress or injury after the procedure.

-

Protocol 2: Intraperitoneal (i.p.) Injection

Objective: To administer this compound directly into the peritoneal cavity for rapid systemic absorption.

Materials:

-

This compound

-

Sterile vehicle (e.g., saline, DMSO diluted with saline)

-

Sterile syringes and needles (e.g., 25-27G)

-

Male/Female Wistar or Sprague-Dawley rats

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in a minimal amount of a suitable solvent like DMSO, and then dilute to the final concentration with sterile saline. Ensure the final concentration of the solvent is well-tolerated by the animals.

-

-

Animal Handling and Injection:

-

Weigh the rat and calculate the required injection volume.

-

Position the rat to expose the lower abdominal quadrants.

-

Lift the skin and insert the needle at a shallow angle to avoid puncturing internal organs.

-

Aspirate briefly to ensure the needle is not in a blood vessel or organ.

-

Inject the this compound solution into the peritoneal cavity.

-

Withdraw the needle and return the rat to its cage.

-

Alternate injection sites for repeated dosing.

-

Mandatory Visualization

References

- 1. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalsciencebooks.info [globalsciencebooks.info]

- 4. ijpsonline.com [ijpsonline.com]

Licarin A as a Potent Anti-Inflammatory Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licarin A, a neolignan found in various plant species, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory effects of this compound. The information compiled herein is based on in vitro and in vivo studies, offering a comprehensive guide to evaluating its efficacy and mechanism of action.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanisms identified to date include the inhibition of pro-inflammatory mediators and the suppression of upstream signaling cascades.

Key Signaling Pathways Modulated by this compound:

-

Inhibition of Pro-inflammatory Cytokine Production: this compound has been shown to significantly reduce the production of Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in the inflammatory process.

-

Suppression of MAPK and PKC Signaling: The anti-inflammatory activity of this compound is mediated, at least in part, through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C alpha/beta II (PKCα/βII) signaling pathways.[1][2]

-

Downregulation of Inflammatory Enzymes: this compound has been observed to inhibit the expression of Cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[1][2]

The following diagram illustrates the proposed signaling pathway for this compound's anti-inflammatory action.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic effects of this compound from various studies.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Cell Line | Stimulant | Target | IC50 Value | Reference |

| RBL-2H3 | DNP-HSA | TNF-α Production | 12.6 µM | [1] |

Table 2: In Vitro Cytotoxicity and Safety Profile of this compound

| Cell Line | Assay | Safety Threshold | Reference |

| ARPE-19 | CellTiter-Blue® | Safe below 12.0 µM | [3] |

| hES-RPE | CellTiter-Blue® | Safe below 12.0 µM | [3] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| Rat Uveitis Model | 6.0 µM intravitreal injection | Significant reduction of TNF-α and IL-6 | [3] |

Experimental Protocols

This section provides detailed protocols for key experiments to assess the anti-inflammatory properties of this compound.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a relevant inflammatory cell line, such as RAW 264.7 macrophages.

Workflow for Cell Viability Assay:

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10^4 to 2 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4][5]

-

Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept below 0.1%. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if desired.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) can be determined by plotting cell viability against the concentration of this compound.

Protocol 2: Measurement of TNF-α Production in RBL-2H3 Cells

This protocol details the procedure for quantifying the inhibitory effect of this compound on TNF-α production in DNP-HSA-stimulated RBL-2H3 mast cells.

Workflow for TNF-α Inhibition Assay:

Materials:

-

RBL-2H3 cells

-

Culture medium (e.g., MEM with 10% FBS)

-

Anti-dinitrophenyl (DNP) IgE antibody

-

Dinitrophenyl-human serum albumin (DNP-HSA)

-

This compound stock solution (in DMSO)

-

Rat TNF-α ELISA kit

-

24-well plates

Procedure:

-

Cell Sensitization: Seed RBL-2H3 cells in a 24-well plate and sensitize them with anti-DNP IgE (e.g., 1 µg/mL) for 18-24 hours.[6]

-

Pre-treatment: Wash the cells with medium to remove excess IgE. Pre-treat the cells with various concentrations of this compound for 1-2 hours.[1]

-

Stimulation: Stimulate the cells with DNP-HSA (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.[1]

-

Supernatant Collection: After stimulation, centrifuge the plate and collect the supernatant for TNF-α measurement.

-

ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial rat TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the stimulated control. Determine the IC50 value.

Protocol 3: Western Blot Analysis of Phosphorylated p38 MAPK and PKCα/βII

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation status of p38 MAPK and PKCα/βII in stimulated cells.

Materials:

-

Appropriate cell line (e.g., RBL-2H3 or RAW 264.7)

-

This compound

-

Stimulant (e.g., DNP-HSA or LPS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-PKCα/βII, anti-total-PKCα/βII

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed and grow cells to an appropriate confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with the appropriate agonist for a predetermined time (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C, following the manufacturer's recommended dilution.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest (e.g., anti-total-p38 MAPK) or a loading control (e.g., β-actin or GAPDH).

-

Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: Carrageenan-Induced Paw Edema in Rodents

This in vivo protocol is a standard model to evaluate the acute anti-inflammatory activity of this compound.

Materials:

-

Wistar rats or Swiss albino mice

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle for this compound (e.g., saline with a small percentage of DMSO and Tween 80)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control). Fast the animals overnight before the experiment.

-

Drug Administration: Administer this compound (e.g., 25, 50, 100 mg/kg, p.o. or i.p.), the vehicle, or the positive control 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Conclusion

This compound presents a compelling profile as an anti-inflammatory agent with a clear mechanism of action involving the inhibition of key inflammatory pathways. The protocols provided in this document offer a standardized framework for researchers to further investigate and characterize the therapeutic potential of this compound in various inflammatory models. Consistent and reproducible data generated from these assays will be crucial for advancing the development of this compound as a novel anti-inflammatory drug.

References

- 1. researchgate.net [researchgate.net]

- 2. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Licarin A Dosage for In Vivo Studies

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for optimizing Licarin A dosage in preclinical in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a dihydrobenzofuran neolignan, a type of natural product found in species like Myristica fragrans (nutmeg).[1][2] Its therapeutic potential stems from various biological activities, including anti-inflammatory, anti-cancer, and antiparasitic effects.[3][4][5] Key mechanisms of action include the inhibition of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and potentially the PI3K/Akt pathway, which are involved in inflammation, cell survival, and proliferation.[6][7][8]

Q2: What is a recommended starting dose for this compound in a new in vivo model?

A precise starting dose depends heavily on the animal model, disease indication, and route of administration. Based on published studies, a dose range of 5-50 mg/kg for systemic administration (e.g., oral gavage) in rodents is a reasonable starting point for efficacy studies in oncology or inflammation. For antiparasitic applications, higher single doses may be required.[3] A pilot study with a wide dose range is always recommended.

Q3: How should I prepare this compound for in vivo administration?

This compound has low water solubility, which presents a formulation challenge. For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG), Tween 80, and saline. For intraperitoneal (IP) injections, it may be dissolved in a solvent like dimethyl sulfoxide (DMSO) and then diluted with saline or corn oil.

Important: Always run a vehicle-only control group in your experiments. Ensure the final concentration of solvents like DMSO is low (typically <5%) to avoid vehicle-induced toxicity.

Q4: What are the main signaling pathways affected by this compound?

This compound has been shown to modulate several key signaling pathways. Notably, it inhibits the NF-κB pathway by affecting the phosphorylation of the p65 subunit.[7][8] This is a critical pathway in mediating inflammatory responses and promoting cancer cell survival. Additionally, related neolignans and other natural products with similar structures are known to modulate the PI3K/Akt signaling cascade, which governs cell growth, proliferation, and apoptosis.[6][9][10][11][12]

Quantitative Data from In Vivo Studies

The following tables summarize dosages and effects reported in preclinical studies. These should be used as a reference to guide your experimental design.

Table 1: Anti-parasitic and Anti-mycobacterial Applications of this compound

| Animal Model | Disease/Indication | Dose | Administration Route | Key Findings |

| Mouse | Schistosomiasis | 400 mg/kg (single dose) | Oral | ~50% reduction in worm burden.[3] |

| Murine Model | Tuberculosis | 5 mg/kg (daily for 30 days) | Not Specified | Significant reduction in pulmonary bacilli loads.[3] |

Table 2: Anti-inflammatory Applications of this compound

| Animal Model | Disease/Indication | Dose | Administration Route | Key Findings |

| Rat | Uveitis (Eye Inflammation) | 6.0 μM | Intravitreal Injection | Reduced inflammatory cytokines (TNF-α, IL-6).[4] |

Visualizing Key Concepts and Workflows

Signaling Pathway Diagrams

// Connections Stimulus -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates\n(for degradation)", color="#202124"]; {NFkB_p65, NFkB_p50} -> IkB [style=invis]; // for layout IkB -> {NFkB_p65, NFkB_p50} [dir=none, style=dashed, constraint=false, label="Inhibits"]; // visual grouping

// Translocation {NFkB_p65, NFkB_p50} -> {NFkB_p65_n, NFkB_p50_n} [label="Translocation"];

// Nuclear activity {NFkB_p65_n, NFkB_p50_n} -> DNA [label="Binds to"]; DNA -> Transcription [label="Initiates"];

// this compound Inhibition LicarinA -> IKK [label="Inhibits", color="#EA4335", arrowhead=tee, style=dashed]; }

Caption: this compound inhibits the NF-κB signaling pathway.

// Nodes LitReview [label="1. Literature Review\n(Identify dose ranges,\nmodels, endpoints)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formulation [label="2. Formulation Development\n(Select vehicle, test solubility\nand stability)", fillcolor="#FBBC05", fontcolor="#202124"]; Pilot [label="3. Pilot Dose-Range Finding Study\n(Small groups, wide dose range,\nassess acute toxicity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Toxicity [label="Observe for Toxicity?\n(Weight loss, behavior change)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Definitive [label="4. Definitive Efficacy Study\n(Larger groups, refined dose levels,\nvehicle control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="5. Data Analysis\n(Efficacy endpoints,\ntoxicity assessment)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Conclusion [label="Conclusion:\nOptimized Dose Identified", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LitReview -> Formulation; Formulation -> Pilot; Pilot -> Toxicity; Toxicity -> Definitive [label="No / Mild"]; Toxicity -> Formulation [label="Yes (Severe)\n[Adjust Dose/Vehicle]"]; Definitive -> Analysis; Analysis -> Conclusion; }

Caption: Experimental workflow for in vivo dosage optimization.

Experimental Protocols

Protocol: Dose-Response Study for this compound in a Murine Cancer Xenograft Model

This protocol provides a general framework. Specifics such as tumor cell line, mouse strain, and endpoints must be adapted to the research question.

-

Compound Preparation:

-

Weigh this compound in a sterile environment.

-

Prepare a stock solution in 100% DMSO.

-

For the working solution, create a vehicle of 5% Tween 80, 5% PEG 400 in sterile saline.

-

On each treatment day, dilute the DMSO stock into the vehicle to achieve the final desired concentrations (e.g., 5, 15, 45 mg/kg). Ensure the final DMSO concentration is below 5%. Vortex thoroughly to create a uniform suspension.

-

-

Animal Model Preparation:

-

Use immunocompromised mice (e.g., NOD/SCID or Nude).[13]

-

Implant tumor cells (e.g., 1x10^6 cells in Matrigel) subcutaneously into the flank.

-

Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 per group).

-

-

Treatment Administration:

-

Groups: Vehicle Control, this compound (5 mg/kg), this compound (15 mg/kg), this compound (45 mg/kg), Positive Control (e.g., a standard-of-care chemotherapy).

-

Administer treatment via oral gavage once daily for 21 days.

-

Record animal weights and measure tumor volume 2-3 times per week.

-

-

Monitoring and Endpoints:

-

Efficacy: The primary endpoint is tumor growth inhibition. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Toxicity: Monitor daily for clinical signs of toxicity (weight loss >15%, lethargy, ruffled fur).

-

Terminal Collection: At the end of the study, euthanize animals and collect tumors for weight measurement and downstream analysis (e.g., histology, Western blot). Collect blood and major organs (liver, spleen, kidneys) for toxicity assessment.[1][2]

-

Troubleshooting Guide

Q: I am not observing a therapeutic effect. What should I do?

-

Check Bioavailability: this compound has low solubility and may have poor oral bioavailability.[14] Consider if the compound is being absorbed. You may need to improve the formulation (e.g., use a different vehicle, micronize the compound) or switch to a different route of administration like intraperitoneal (IP) injection.

-

Increase the Dose: The selected dose may be sub-therapeutic. If no toxicity was observed in your initial study, design a follow-up experiment with a higher dose range.

-

Verify Compound Activity: Ensure the batch of this compound is active. Test its activity in a simple in vitro assay (e.g., cytotoxicity on a cancer cell line) to confirm its potency.

-

Review the Model: Is the chosen animal model appropriate? Does the disease in your model rely on a pathway that this compound is known to inhibit (e.g., NF-κB)?[7][8]

// Nodes Problem [label="Problem:\nNo Therapeutic Effect Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Possible Cause 1:\nInsufficient Dose", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Possible Cause 2:\nPoor Bioavailability", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Possible Cause 3:\nInactive Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Solution:\nIncrease dose in\nnext experiment", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Solution:\nImprove formulation or\nchange administration route (e.g., IP)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Solution:\nVerify compound activity\nwith an in vitro assay", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Cause1; Problem -> Cause2; Problem -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; }

Caption: Troubleshooting logic for lack of therapeutic effect.

Q: My animals are showing signs of toxicity (e.g., weight loss). How should I proceed?

-

Reduce the Dose/Frequency: The most straightforward solution is to lower the dose or reduce the frequency of administration (e.g., from daily to every other day).

-

Assess Liver Function: Studies have suggested potential liver toxicity based on changes in enzymatic biomarkers.[1][2] At the study endpoint, collect blood to measure levels of liver enzymes like ALT and AST. Also, perform histological analysis of the liver.

-

Refine the Formulation: The vehicle itself could be causing toxicity. If using high concentrations of DMSO or other solvents, try to reduce them or switch to a more inert vehicle like a methylcellulose suspension.

-

Stop the Study: If animals exhibit severe toxicity, such as weight loss exceeding 20% or significant distress, the experiment should be terminated for humane reasons as per institutional guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxidation Products from the Neolignan this compound by Biomimetic Reactions and Assessment of in vivo Acute Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 51020-86-1 | Benchchem [benchchem.com]

- 4. This compound as a Novel Drug for Inflammatory Eye Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Licarin B from Myristica fragrans improves insulin sensitivity via PPARγ and activation of GLUT4 in the IRS-1/PI3K/AKT pathway in 3T3-L1 adipocytes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent [mdpi.com]

- 8. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms regulating the pharmacological actions of icariin with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Icariin alleviates osteoarthritis through PI3K/Akt/mTOR/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]